molecular formula C14H16O2 B8497925 2-(1-Naphthylmethyl)-1,3-propanediol

2-(1-Naphthylmethyl)-1,3-propanediol

Cat. No.: B8497925
M. Wt: 216.27 g/mol
InChI Key: LSMBUUGOVWEWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Naphthylmethyl)-1,3-propanediol is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)propane-1,3-diol

InChI

InChI=1S/C14H16O2/c15-9-11(10-16)8-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,11,15-16H,8-10H2

InChI Key

LSMBUUGOVWEWQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g of 1-naphthoaldehyde, 2.3 g of diethyl malonate and 0.2 ml of piperidine were dissolved in 10 ml of benzene, and the solution was refluxed under heating for 6 hours while removing water by azeotropic distillation. The reaction solution was diluted with benzene, washed sequentially with 1N hydrochloric acid, with a saturated sodium hydrogencarbonate aqueous solution, with water and with a saturated sodium chloride aqueous solution and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure. The residue was dissolved in a mixture consisting of 55 ml of ethanol and 37 ml of THF, and 2.7 g of sodium borohydride and 3.0 g of lithium chloride were added thereto under cooling with ice. The mixture was stirred at room temperature for 1 hour and then concentrated under reduced pressure. Water was added to the residue, and the solution was neutralized with 6N hydrochloric acid and extracted with ethyl acetate. The extract layer was washed with a saturated sodium hydrogencarbonate aqueous solution, with water and with a saturated sodium chloride aqueous solution and dried over anhydrous magnesium sulfate. Then, solvent was distilled off under reduced pressure. The residue was recrystallized from diethyl ether-n-hexane to obtain 2.5 g of 2-(1-naphthylmethyl)-1,3-propanediol.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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